molecular formula C16H34NaO3S B085425 1-Hexadecanesulfonic acid sodium salt CAS No. 15015-81-3

1-Hexadecanesulfonic acid sodium salt

Cat. No.: B085425
CAS No.: 15015-81-3
M. Wt: 329.5 g/mol
InChI Key: ZNHNOZBMSGSAGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Hexadecanesulfonic acid sodium salt, also known as Sodium 1-hexadecanesulfonate or Sodium Cetylsulfonate, is primarily used as an anionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Mode of Action

The compound acts as an emulsifier during the reverse iodine transfer – emulsion polymerization of styrene . Emulsifiers are substances that stabilize an emulsion by increasing its kinetic stability. They do this by decreasing the surface tension at the interface of the emulsion droplets.

Pharmacokinetics

As a surfactant, it is known to be soluble in water , which can influence its bioavailability and distribution.

Result of Action

This compound was used to study the mechanism for the crosslinking of hydroxyl-terminated poly(dimethylsiloxane) . Crosslinking is a process that can alter the physical properties of polymers, making them more stable and resistant to chemical and thermal degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecanesulfonic acid sodium salt is typically synthesized through the sulfonation of hexadecane.

Industrial Production Methods: In industrial settings, the production of 1-hexadecanesulfonic acid, sodium salt involves large-scale sulfonation reactors where hexadecane is treated with sulfur trioxide (SO₃) gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecanesulfonic acid sodium salt primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Hexadecanesulfonic acid sodium salt is unique due to its longer hydrocarbon chain, which provides enhanced emulsification and surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant action .

Properties

CAS No.

15015-81-3

Molecular Formula

C16H34NaO3S

Molecular Weight

329.5 g/mol

IUPAC Name

hexadecane-1-sulfonic acid

InChI

InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19);

InChI Key

ZNHNOZBMSGSAGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)O.[Na]

Key on ui other cas no.

15015-81-3

Pictograms

Irritant

Related CAS

15015-81-3 (hydrochloride salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Sodium 1-hexadecanesulfonate in the synthesis of amphiphilic diblock copolymers as described in the abstract?

A1: The abstract mentions that Sodium 1-hexadecanesulfonate was "used as received" []. This suggests it likely functions as a surfactant in the emulsion polymerization process. Surfactants help stabilize the emulsion by reducing surface tension between the aqueous and organic phases, allowing for controlled polymerization and particle size distribution.

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